3-(5-(1-(cyclohex-3-enecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
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Overview
Description
3-(5-(1-(cyclohex-3-enecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group, an oxadiazole ring, and a cyclohexene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclohex-3-enecarbonyl group. One common approach is to react cyclohex-3-ene-1-carbonyl chloride with an appropriate amine under controlled conditions to form the azetidinyl intermediate. This intermediate is then further reacted with other reagents to introduce the oxadiazole and benzamide functionalities.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactions would be conducted in reactors designed to handle the specific requirements of the synthesis, such as temperature control, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyclohexene ring can be oxidized to form cyclohexenone.
Reduction: : The oxadiazole ring can be reduced to form a different heterocyclic structure.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Cyclohexenone
Reduction: : Reduced oxadiazole derivatives
Substitution: : Substituted benzamide derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its unique structure could interact with biological targets in ways that are useful for understanding biological processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. It might be used as a lead compound in drug discovery, particularly for conditions related to inflammation or pain.
Industry
In industry, this compound could be used in the development of new materials or as a chemical intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone derivatives: : Similar compounds with cyclohexene rings.
Benzamide derivatives: : Compounds with benzamide groups.
Oxadiazole derivatives: : Compounds containing oxadiazole rings.
Uniqueness
This compound is unique due to the combination of the cyclohexene ring, the oxadiazole ring, and the benzamide group
Properties
IUPAC Name |
3-[5-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-21-18(25)15-9-5-8-14(10-15)17-22-19(27-23-17)16-11-24(12-16)20(26)13-6-3-2-4-7-13/h2-3,5,8-10,13,16H,4,6-7,11-12H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQALEMBRJGAOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)C4CCC=CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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